An In-depth Technical Guide to Ethyl Alpha-Lipoate and its Biologically Active Form, Alpha-Lipoic Acid
An In-depth Technical Guide to Ethyl Alpha-Lipoate and its Biologically Active Form, Alpha-Lipoic Acid
Audience: Researchers, scientists, and drug development professionals.
Note: The compound "Ethyl LipotF" is not found in the scientific literature and is presumed to be a typographical error. This guide focuses on Ethyl alpha-lipoate , the ethyl ester of alpha-lipoic acid, and its biologically active form, alpha-lipoic acid (ALA) . The biological effects of ethyl alpha-lipoate are primarily attributed to its hydrolysis product, ALA.
Chemical Structure and Properties
Ethyl alpha-lipoate is the ethyl ester of alpha-lipoic acid.
Chemical Structure of Ethyl Alpha-Lipoate:
Chemical Structure of Alpha-Lipoic Acid:
-
Molecular Formula: C₈H₁₄O₂S₂
-
Molecular Weight: 206.32 g/mol
-
Synonyms: Thioctic acid, 1,2-dithiolane-3-pentanoic acid[3]
Synthesis
Synthesis of Ethyl Alpha-Lipoate
A common method for the synthesis of alpha-lipoic acid involves the preparation of ethyl lipoate as an intermediate, which is then hydrolyzed. The synthesis of ethyl lipoate starts from 6,8-dichloro-octanoic acid ethyl ester.[3]
Experimental Protocol: Synthesis of Ethyl Lipoate [3]
-
Preparation of Sodium Polysulfide Solution: A 3M solution of sodium sulfide is prepared by dissolving sodium sulfide in distilled water with heating below 50°C. Sulfur is then added to this solution to a final concentration of 3.5 M to obtain a mixed sodium polysulfide solution.[3]
-
Reaction Setup: 6,8-dichloro-octanoic acid ethyl ester is dissolved in distilled water to a concentration of 3M in a photoreactor. A phase transfer catalyst is added, and the solution is heated to 82-84°C with stirring.[3]
-
Cyclization Reaction: The mixed sodium polysulfide solution is added dropwise to the heated solution of 6,8-dichloro-octanoic acid ethyl ester over 180 minutes. The reaction is carried out under photocatalysis using a 1000W xenon lamp with a 680nm cut-off filter, and the reaction mixture is stirred at 200 rpm.[3]
-
Work-up: After the cyclization is complete, sodium sulfite is added to the reactor to a concentration of 0.45 M, and the reaction proceeds under photocatalysis at 86-90°C for 60 minutes. The reaction solution is then extracted at 80-90°C. The organic layer is diluted with toluene, and the aqueous layer is extracted with toluene. The combined toluene layers are concentrated to a constant weight to yield ethyl lipoate.[3]
Synthesis of Alpha-Lipoic Acid
Alpha-lipoic acid is obtained by the hydrolysis of ethyl lipoate.[3]
Biological Activity and Signaling Pathways
Alpha-lipoic acid is a potent antioxidant that participates in various cellular signaling pathways. Its antioxidant activity stems from its ability to scavenge reactive oxygen species (ROS) and its capacity to regenerate other endogenous antioxidants like vitamin C and glutathione.[4][5]
Signaling Pathways Modulated by Alpha-Lipoic Acid
Alpha-lipoic acid has been shown to modulate several key signaling pathways involved in inflammation, cellular stress response, and metabolism.
-
NF-κB Signaling Pathway: ALA can inhibit the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition can occur through metal chelation and by blocking virus-induced increases in NF-κB activity, thereby reducing the production of pro-inflammatory cytokines.[6]
-
AMPK/mTOR Signaling Pathway: ALA activates the AMP-activated protein kinase (AMPK) pathway, which in turn inhibits the mammalian target of rapamycin (mTOR) signaling pathway. This leads to reduced cell growth and proliferation and promotes autophagy.[6]
-
Keap1-Nrf2 Signaling Pathway: ALA activates the Keap1-Nrf2 pathway, a critical cellular defense mechanism against oxidative stress. By modifying Keap1, ALA promotes the nuclear translocation of Nrf2, which then activates the expression of antioxidant response element (ARE)-driven genes.[6]
-
PI3K/Akt Signaling Pathway: ALA can activate the PI3K/Akt signaling pathway, which is involved in cell survival and can protect against endoplasmic reticulum stress-induced cell death.[7]
-
MAPK Signaling Pathway: ALA has been shown to inhibit adipocyte differentiation by modulating the activity of pro-adipogenic transcription factors through the activation of MAPK pathways.[8] It can also suppress histone-induced inflammation by inhibiting ERK and p38 MAPK activation.[9]
Diagram of Key Signaling Pathways Modulated by Alpha-Lipoic Acid:
Caption: Key signaling pathways modulated by Alpha-Lipoic Acid.
Quantitative Data
The biological activity of alpha-lipoic acid has been quantified in various assays.
| Assay Type | Compound | Result (IC₅₀ or EC₅₀) | Reference |
| DPPH Radical Scavenging | Lipoic Acid Ester Derivatives (e.g., 3w) | Close to Vitamin C and Trolox | --INVALID-LINK--[10] |
| ABTS Radical Scavenging | Lipoic Acid Ester Derivatives (e.g., 3w) | Close to Vitamin C and Trolox | --INVALID-LINK--[10] |
| Ferric Reducing Antioxidant Power (FRAP) | Lipoic Acid Ester Derivatives (e.g., 3w) | Stronger than Vitamin C and Trolox | --INVALID-LINK--[10] |
| Hydroxyl Radical Scavenging | Lipoic Acid Ester Derivatives (e.g., 3w) | Stronger than Trolox | --INVALID-LINK--[10] |
Experimental Protocols
Antioxidant Activity Assays
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
A 75 µM solution of DPPH in methanol is prepared.[11]
-
The sample solutions are prepared at different concentrations.
-
50 µL of each sample solution is added to 0.950 mL of the DPPH solution and incubated in the dark for 30 minutes.[11]
-
The absorbance is measured at 517 nm against a blank (50 µL of pure ethanol).[11]
-
The percentage of scavenging activity is calculated.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
The ABTS radical cation (ABTS•+) is produced by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
The ABTS•+ solution is diluted with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
10 µL of the antioxidant solution is added to 1.0 mL of the diluted ABTS•+ solution.[11]
-
The absorbance is measured at 734 nm after a set incubation time.
-
The percentage of scavenging activity is calculated.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) for Alpha-Lipoic Acid Quantification
-
Method 1 (HPLC-UV):
-
Method 2 (HPLC-ELSD):
Experimental Workflow for HPLC Analysis:
Caption: General workflow for HPLC analysis of Alpha-Lipoic Acid.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemwhat.com [chemwhat.com]
- 3. Synthesis of Alpha lipoic acid_Chemicalbook [chemicalbook.com]
- 4. alpha-Lipoic acid as a biological antioxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-lipoic acid inhibits endoplasmic reticulum stress-induced cell death through PI3K/Akt signaling pathway in FRTL5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alpha-lipoic acid inhibits adipocyte differentiation by regulating pro-adipogenic transcription factors via mitogen-activated protein kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha-Lipoic Acid Suppresses Extracellular Histone-Induced Release of the Infammatory Mediator Tumor Necrosis Factor-α by Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Determination of Alpha-Lipoic Acid in a Nutritional Supplement Using High Performance Liquid Chromatography [scirp.org]
- 14. jampr.journals.ekb.eg [jampr.journals.ekb.eg]
